2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
This compound is a synthetic small molecule featuring a benzodioxol-ether moiety linked via an acetamide bridge to a pyridazinone core substituted with a 3,5-dimethylpyrazole group. The pyridazinone scaffold is known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding, while the benzodioxol group may enhance metabolic stability and bioavailability . Its synthesis likely involves multi-step coupling reactions, as seen in analogous pyridazinone derivatives .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-13-9-14(2)25(22-13)18-5-6-20(27)24(23-18)8-7-21-19(26)11-28-15-3-4-16-17(10-15)30-12-29-16/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMSXHULHOINQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazolyl-Pyridazinone Core: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization.
Linking the Two Moieties: The final step involves coupling the benzodioxole and pyrazolyl-pyridazinone structures via an acetamide linkage, typically using acylation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The pyrazolyl-pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The acetamide linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Pyridazinone-Based Analogues
Compound P-0042 (described in ) shares a pyridazinone core substituted with a pyrrolidine-linked pyridyl group and a cyclopropylacetamide side chain. Key differences include:
- Substituent Diversity : The target compound employs a benzodioxol-ether group, whereas P-0042 uses a pyridyl-pyrrolidine system. The benzodioxol group may confer greater lipophilicity and CNS penetration compared to P-0042’s polar pyridyl moiety .
- Biological Activity : P-0042’s cyclopropylacetamide side chain is designed for kinase inhibition, while the target compound’s acetamide linkage to a dimethylpyrazole group could target different enzymatic pathways, such as cyclooxygenase or phosphodiesterase inhibition .
Table 1: Structural and Functional Comparison
Benzodioxol-Containing Derivatives
Benzodioxol groups are prevalent in bioactive molecules, such as piperonyl butoxide (a synergist in insecticides). Unlike the target compound, piperonyl butoxide lacks a pyridazinone core but shares metabolic stability due to the benzodioxol moiety. This highlights the target compound’s hybrid design, merging stability-enhancing motifs with heterocyclic pharmacophores .
Heterocyclic Systems in Antimicrobials
and discuss benzo[h]chromene derivatives and dithiazoles, which exhibit antimycobacterial and antimicrobial activity. While these lack pyridazinone or benzodioxol groups, their success underscores the importance of fused heterocycles in drug design. The target compound’s pyridazinone-pyrazole system may offer similar versatility in targeting infectious diseases .
Hydrogen Bonding and Crystallography
The pyridazinone and pyrazole groups in the target compound likely engage in hydrogen bonding, influencing its crystal packing and solubility. notes that hydrogen-bonding patterns (e.g., graph set analysis) are critical for predicting stability and bioavailability. Comparatively, P-0042’s pyrrolidine linker may introduce conformational flexibility, reducing crystallinity but enhancing binding entropy .
Research Findings and Data
- Synthetic Feasibility : The synthesis of similar compounds (e.g., P-0042) involves coupling reactions under mild conditions, suggesting the target compound could be synthesized using analogous methods (e.g., HBTU-mediated amide coupling) .
- Biological Potential: While direct data are absent, pyridazinone derivatives are frequently explored as kinase inhibitors (e.g., PDE5 inhibitors) and anti-inflammatory agents. The dimethylpyrazole group may enhance selectivity for specific isoforms .
- Crystallographic Validation : Tools like SHELXL () are essential for resolving the compound’s 3D structure, particularly its hydrogen-bonding network and ring puckering (as defined in ) .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of a benzodioxole moiety and a pyrazole ring suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzodioxole structure can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MV4-11 | 0.3 | Apoptosis induction |
| Compound B | MOLM13 | 1.2 | Cell cycle arrest |
| Compound C | ARO | 10 | Growth inhibition |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Studies have demonstrated that related benzodioxole derivatives can suppress inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Modulation of Gene Expression : It may alter the expression levels of genes associated with apoptosis and inflammation.
- Interaction with Receptors : The presence of the pyrazole ring could facilitate binding to various receptors involved in cellular signaling.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on MV4-11 Cells : A study demonstrated that a related compound effectively inhibited the proliferation of MV4-11 cells at low concentrations, with a significant reduction in phospho-ERK levels observed through Western blot analysis .
- Inflammation Model : In a murine model of inflammation, treatment with a benzodioxole derivative resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
